N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzyl ring, with a sec-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Alkylation: The brominated intermediate is then subjected to alkylation with sec-butyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups on the benzyl ring can influence its binding affinity and selectivity towards these targets. The sec-butyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxybenzyl)-N-(sec-butyl)amine
- N-(5-bromo-2-methoxybenzyl)-N-(tert-butyl)amine
- N-(5-bromo-2-methoxybenzyl)-N-(isopropyl)amine
Uniqueness
N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine is unique due to the specific combination of the bromine and methoxy groups on the benzyl ring and the sec-butyl group on the nitrogen atom. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.
The synthesis of this compound typically involves two main steps:
- Bromination : The precursor, 2-methoxybenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzyl ring.
- Alkylation : The brominated intermediate is then alkylated with sec-butyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The sec-butyl group attached to the nitrogen atom affects the compound's conformation and reactivity, potentially enhancing its biological effects.
3.1 Anticancer Activity
Recent studies have investigated the cytotoxic potential of compounds similar to this compound against various cancer cell lines. For example, a related compound was tested on SCC9 tumor cells, showing significant cytotoxicity with an IC50 value indicating effective cell death at low concentrations .
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
B16-F10 | 73.29 | 10.10 |
HEP G2 | 6.63 | 111.7 |
HT-29 | 7.31 | 101.3 |
These results suggest that compounds with similar structures might also exhibit potent anticancer properties.
3.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may interact with targets related to cancer progression or metabolic pathways, although specific enzyme targets for this compound are still under investigation .
4. Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that certain analogs could induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and caspase activation .
- Binding Affinity Studies : Research involving binding assays indicated that similar compounds could effectively bind to receptors in brain tissues, suggesting potential neuropharmacological applications .
5. Conclusion
This compound presents a promising avenue for research in medicinal chemistry due to its unique structural features and potential biological activities. While initial studies indicate significant anticancer properties and enzyme interactions, further research is necessary to fully elucidate its mechanisms and therapeutic applications.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-9(2)14-8-10-7-11(13)5-6-12(10)15-3/h5-7,9,14H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWKDOTVDYDRSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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